7-Methoxy-2-morpholin-4-yl-chromen-4-one is a complex organic compound classified as a chromen-4-one derivative. This compound features a chromenone core structure, which is characterized by a benzopyran ring system with a methoxy group at the 7-position and a morpholine moiety at the 2-position. The molecular formula of this compound is with a molecular weight of approximately 285.31 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 7-Methoxy-2-morpholin-4-yl-chromen-4-one typically involves several steps, often starting from readily available precursors. One common synthetic route includes:
The molecular structure of 7-Methoxy-2-morpholin-4-yl-chromen-4-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.31 g/mol |
IUPAC Name | 7-Methoxy-2-morpholin-4-yl-chromen-4-one |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O |
7-Methoxy-2-morpholin-4-yl-chromen-4-one can participate in various chemical reactions:
These reactions typically require specific conditions, such as temperature control and solvent choice, to achieve desired yields and purity.
The mechanism of action for 7-Methoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with biological targets that modulate various signaling pathways:
The physical and chemical properties of 7-Methoxy-2-morpholin-4-yl-chromen-4-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and methanol |
Stability | Stable under normal laboratory conditions |
Appearance | Typically appears as yellow crystalline solids |
7-Methoxy-2-morpholin-4-yl-chromen-4-one has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: